The compound is synthesized through a multi-step chemical process, which involves the construction of a complex molecular framework. This framework is designed to enhance its biological activity and selectivity. The synthesis methods and specific reagents used are critical for achieving the desired purity and yield.
ER-819762 belongs to a class of compounds known as phosphate transport inhibitors. These compounds are of significant interest in the field of drug development due to their potential to regulate phosphate levels in biological systems, which can have implications for diseases such as chronic kidney disease.
The synthesis of ER-819762 involves several key steps:
The industrial production of ER-819762 may utilize batch processing or continuous flow chemistry to maximize yield and minimize environmental impact. The optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a vital role in the efficiency of the synthesis process.
ER-819762 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The detailed molecular formula and structural representation can be derived from spectral data obtained during synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the identity and purity of ER-819762. For instance, NMR data might reveal specific chemical shifts corresponding to different protons within the molecule, while HRMS provides accurate mass measurements to validate the molecular formula .
ER-819762 can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents and reaction conditions is critical for achieving high yields of desired products.
ER-819762 acts primarily as an inhibitor of epithelial phosphate transport. Its mechanism involves binding to specific transport proteins in epithelial cells, thereby reducing phosphate absorption in the intestines and kidneys.
Experimental studies have demonstrated that ER-819762 effectively lowers serum phosphate levels in animal models, suggesting its potential therapeutic application in managing conditions associated with hyperphosphatemia .
ER-819762 is typically characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its melting point, boiling point, and other physical characteristics are determined through standard analytical techniques.
The chemical stability of ER-819762 is assessed through various tests, including pH stability studies and solubility tests in different solvents. These properties are essential for understanding its behavior in biological systems and during formulation development .
ER-819762 has potential applications in several areas:
ER-819762 is systematically named (S)-1'-(3,5-dimethylbenzyl)-2-ethyl-7,9-dimethoxy-10-methyl-5,10-dihydrospiro[benzo[e]imidazo[1,5-a]azepine-1,4'-piperidin]-3(2H)-one. Its molecular formula is C₃₀H₃₉N₃O₃, corresponding to a molecular weight of 489.65 g/mol [1] [5]. The core structure features a spirocyclic benzoimidazoazepine ring system linked to a dimethylbenzyl-substituted piperidine moiety. Key structural elements include:
Chemical Structure Diagram:
[Stereochemistry: (S)-configuration at spirocenter] O ║ N—CH₂CH₃ / \ OCH₃ │ N OCH₃ \ │ / ══╪══ │ N——CH₂ / \\ ║ CH₃ O═C——N \\ CH₂——N——CH₂-Ar (Ar = 3,5-dimethylphenyl)
Table 1: Key Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 489.65 g/mol | Mass spectrometry |
CAS Registry Number | 1155773-15-1 | Unique identifier |
Rotatable Bonds | 5 | Computational modeling |
Topological Polar SA | 45.25 Ų | ChemDraw calculation |
Lipinski Violations | 0 | Suitable for oral administration |
EP4 antagonist evolution progressed through distinct generations:
Table 2: Evolution of Selective EP4 Antagonists
Compound | Structural Class | Key Advantages | Limitations |
---|---|---|---|
AH-23848 (1980s) | Sulfonylurea | First EP4-selective tool compound | Low oral bioavailability |
CJ-042794 (2005) | Acylsulfonamide | Improved selectivity (EP4 > EP1 1,000x) | Short plasma half-life |
ER-819762 (2010) | Spirocyclic imidazoazepine | Oral activity; CNS-sparing | Limited tissue distribution data |
E7046 (2018) | Indole carboxamide | Immuno-oncology applications | Moderate potency (IC₅₀~13 nM) |
ONO-4578 (2021) | Bicyclic lactam | Phase I for metastatic solid tumors | Clinical efficacy pending |
ER-819762 emerged as a benchmark compound due to its 59 nM IC₅₀ in cAMP reporter assays and >1,000-fold selectivity over EP1, EP2, EP3, and other prostanoid receptors [1] [9]. Its spirocyclic architecture addressed metabolic liabilities observed in earlier linear scaffolds.
The PGE2/EP4 axis contributes to immunopathology through three interconnected mechanisms:
Table 3: Key Pathological Roles of EP4 Signaling
Pathological Process | EP4 Mechanism | ER-819762 Pharmacodynamic Effect |
---|---|---|
Th17 Differentiation | ↑ IL-23 secretion from dendritic cells | 92% inhibition at 5 μM [9] |
Th1 Polarization | PI3K-dependent T-bet upregulation | IC₅₀ = 292 nM in IFNγ suppression [9] |
Inflammatory Pain | Sensitization of sensory neurons | ED₅₀ = 18 mg/kg (CFA model) [9] |
Tumor Immune Evasion | cAMP-mediated T-cell anergy | Synergy with anti-PD1 in CT26 models [10] |
The therapeutic rationale for EP4 antagonists like ER-819762 centers on interrupting these self-amplifying inflammatory cascades at their signaling origin, offering advantages over downstream cytokine blockers [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7